molecular formula C14H13N3O2 B8356370 2-(4-Nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine

2-(4-Nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B8356370
M. Wt: 255.27 g/mol
InChI Key: YCJMHMBQNKSVRZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(4-nitrophenyl)-3,4-dihydro-1H-2,7-naphthyridine

InChI

InChI=1S/C14H13N3O2/c18-17(19)14-3-1-13(2-4-14)16-8-6-11-5-7-15-9-12(11)10-16/h1-5,7,9H,6,8,10H2

InChI Key

YCJMHMBQNKSVRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CN=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available 1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (14.5 g; 0.085 moles), 4-fluoronitrobenzene (18.0 g; 0.13 moles) and potassium carbonate (37.5 g, 0.27 moles) in anhydrous DMF (100 mL) were heated at 80° C. for 18 hours, cooled and partitioned between ethyl acetate (500 mL) and water (1 L). The layers were separated and the aqueous layer re-extracted with ethyl acetate (300 mL). The combined organic layers were washed with water (400 mL), brine, dried over sodium sulfate and evaporated in vacuo. Chromatography of the residue on silica (250 g) eluting with 20% ethyl acetate in DCM then 7.5% methanol in ethyl acetate gave the title compound (15 g) as an orange solid.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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